TC-G 1004

Descripción general

Descripción

TC-G 1004 es un antagonista potente y selectivo del receptor de adenosina A2A. Es conocido por su alta afinidad y selectividad, lo que lo convierte en un compuesto valioso en la investigación científica, particularmente en el estudio de trastornos neurológicos como la enfermedad de Parkinson .

Aplicaciones Científicas De Investigación

TC-G 1004 tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un compuesto de herramienta para estudiar el receptor de adenosina A2A y su papel en varias vías bioquímicas.

Biología: Ayuda a comprender las funciones fisiológicas y patológicas de los receptores de adenosina en diferentes sistemas biológicos.

Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de trastornos neurológicos, en particular la enfermedad de Parkinson.

Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen al receptor de adenosina A2A

Mecanismo De Acción

TC-G 1004 ejerce sus efectos uniéndose selectivamente al receptor de adenosina A2A, bloqueando así la acción de la adenosina. Esta inhibición modula varias vías de señalización involucradas en la neurotransmisión, la inflamación y otros procesos fisiológicos. Los objetivos moleculares incluyen el receptor de adenosina A2A y las proteínas de señalización asociadas .

Análisis Bioquímico

Biochemical Properties

TC-G 1004 interacts with adenosine A 2A receptors, displaying a high degree of selectivity . The Ki values for hA 2A and hA 1 are 0.44 nM and 80 nM respectively . This suggests that this compound has a high affinity for adenosine A 2A receptors and may play a significant role in biochemical reactions involving these receptors.

Cellular Effects

The cellular effects of this compound are primarily related to its antagonistic action on adenosine A 2A receptors By blocking these receptors, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its binding to adenosine A 2A receptors, where it acts as a potent antagonist . This binding interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition.

Dosage Effects in Animal Models

In animal models, this compound has been shown to potentiate L-DOPA-induced rotational behavior in 6-OHDA-lesioned rats

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de TC-G 1004 implica múltiples pasos, comenzando con la preparación de la estructura de pirimidina centralLas condiciones de reacción normalmente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, a menudo involucrando sistemas automatizados y estrictas medidas de control de calidad para garantizar la consistencia y la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

TC-G 1004 experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas, niveles de pH específicos y el uso de disolventes orgánicos .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Comparación Con Compuestos Similares

Compuestos Similares

SCH 58261: Otro antagonista selectivo del receptor de adenosina A2A con propiedades farmacológicas similares.

ZM 241385: Conocido por su alta selectividad y potencia como antagonista del receptor de adenosina A2A

Singularidad de TC-G 1004

This compound destaca por su excepcional selectividad y potencia, lo que lo convierte en una opción preferida para la investigación que involucra el receptor de adenosina A2A. Su estructura química única y sus propiedades farmacocinéticas favorables mejoran aún más su utilidad en estudios científicos .

Propiedades

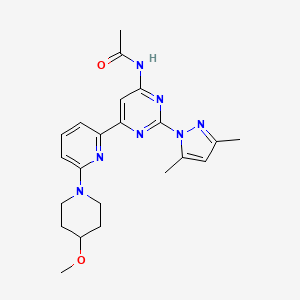

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-6-[6-(4-methoxypiperidin-1-yl)pyridin-2-yl]pyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O2/c1-14-12-15(2)29(27-14)22-25-19(13-20(26-22)23-16(3)30)18-6-5-7-21(24-18)28-10-8-17(31-4)9-11-28/h5-7,12-13,17H,8-11H2,1-4H3,(H,23,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENSDTKXNVHSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)C3=NC(=CC=C3)N4CCC(CC4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

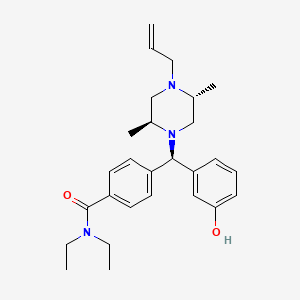

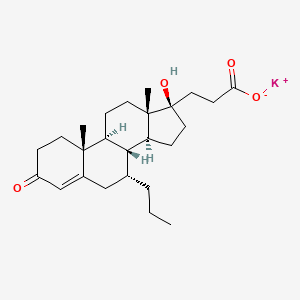

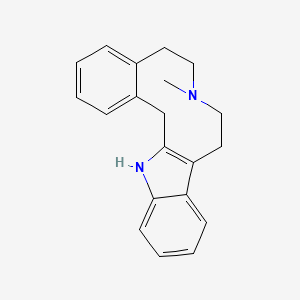

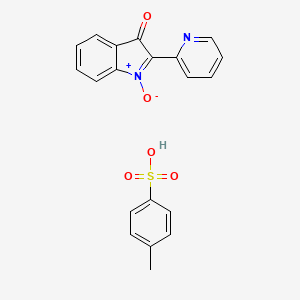

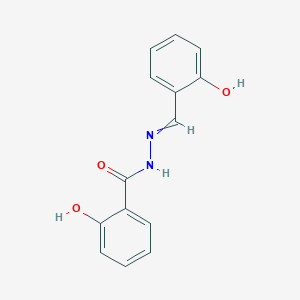

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B1662286.png)

![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)

![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)